molecular formula C20H34O3 B14762852 (1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol

(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol

Cat. No.: B14762852
M. Wt: 322.5 g/mol
InChI Key: NRRPVTKXJHEKLP-DYAQGPOSSA-N
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Description

The compound (1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol is a complex organic molecule characterized by its tetracyclic structure. This compound features multiple chiral centers and hydroxyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, followed by a series of functional group transformations to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol: shares similarities with other tetracyclic compounds, such as steroids and terpenes.

    Steroids: Similar in having multiple rings and hydroxyl groups.

    Terpenes: Similar in having a complex ring structure and multiple functional groups.

Uniqueness

What sets this compound apart is its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol

InChI

InChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18-,19+,20-/m0/s1

InChI Key

NRRPVTKXJHEKLP-DYAQGPOSSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1C(CC34C2CCC(C3)C(C4)(CO)O)O)C)C

Origin of Product

United States

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